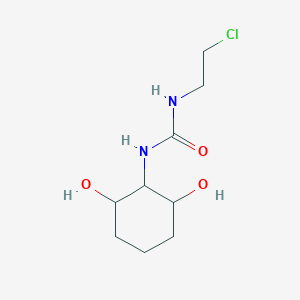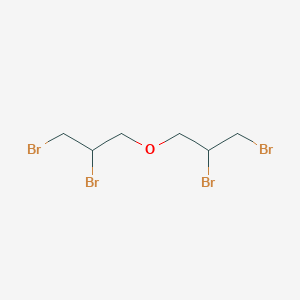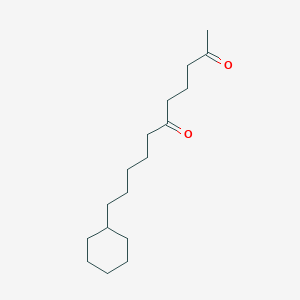
1,3-Benzenedicarbothioamide, N,N'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarbothioamide, N,N’-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a benzenedicarbothioamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbothioamide, N,N’-diphenyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarbothioamide, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Benzenedicarbothioamide, N,N’-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1,3-Benzenedicarbothioamide, N,N’-diphenyl- exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylguanidine: Similar in structure but contains a guanidine group instead of thioamide.
1,3-Diphenylurea: Contains a urea group instead of thioamide.
1,3-Diphenylthiourea: Contains a thiourea group instead of thioamide.
Uniqueness
1,3-Benzenedicarbothioamide, N,N’-diphenyl- is unique due to its specific thioamide functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
59411-78-8 |
|---|---|
Formule moléculaire |
C20H16N2S2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-N,3-N-diphenylbenzene-1,3-dicarbothioamide |
InChI |
InChI=1S/C20H16N2S2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24) |
Clé InChI |
YIXFWLYEXQXCGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)C(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)






![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)

![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)

